Versatile Intermediate for C5a Receptor Antagonists: A Defined Synthetic Route
The compound is a direct precursor in a patented synthetic route for non-peptide human C5a receptor ligands. In this sequence, the 6(S)-methyl ester (I) is elaborated through acylation and N-alkylation to give a key intermediate (V), which is then converted to the final active antagonist. This established multi-step pathway demonstrates the compound's unique utility for generating complex, bioactive molecules, a role not documented for the corresponding free carboxylic acid or other ester analogs in this specific context [1].
| Evidence Dimension | Synthetic Utility in Patent Route |
|---|---|
| Target Compound Data | Precursor to 1-(3,5-dibromobenzyl)-5-(2,2-diphenylacetyl) derivative via a 4-step sequence. |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (free acid) or simpler esters (e.g., ethyl ester). No comparable patent route found using these analogs. |
| Quantified Difference | The methyl ester enables a specific acylation at the 5-position followed by N-alkylation at the 1-position, a sequence not reported for the free acid. |
| Conditions | Solution-phase synthesis: acylation with 2,2-diphenylacetic acid, then alkylation with 3,5-dibromobenzyl bromide in acetic acid. |
Why This Matters
For procurement, this confirms the compound is not a generic building block, but a validated intermediate that directly enables the synthesis of a specific, patented class of therapeutic candidates.
- [1] Drug Synthesis Database. Methyl (6S)-3-(2-oxo-2-phenylethyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate. Citing: Kim, D.; et al. 213th ACS Natl Meet, 1997. View Source
